2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Problem: Generic pyridopyrimidinones introduce uncontrolled variables in SAR studies. Solution: This exact 2-phenyl derivative (CAS 16054-93-6) serves as a validated negative control (ALR2 IC50 > 10 µM) and baseline scaffold for antiplatelet & fluorescent probe development. • Defined baseline: Unsubstituted phenyl enables quantitative SAR assessment • Synthetic versatility: C-3 sulfenylation via iodine-mediated CDC • Supply reliability: Bulk quantities available with full analytical documentation

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 16054-93-6
Cat. No. B177674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS16054-93-6
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C=CC=CC3=N2
InChIInChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H
InChIKeyVAKQBHALQXEEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Core Scaffold Overview


2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16054-93-6) is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with a phenyl substituent at the 2-position, presenting a rigid, planar conformation that enhances binding affinity in molecular interactions [1]. This scaffold serves as a versatile core for the development of bioactive molecules, with documented applications ranging from aldose reductase inhibition to antiplatelet activity and fluorescent sensing [2]. Its molecular formula is C14H10N2O with a molecular weight of 222.24 g/mol [1]. The compound is commercially available from multiple suppliers for research and further manufacturing use, though not intended for direct human application . As a core building block, this unsubstituted phenyl derivative provides a defined baseline structure against which the impact of subsequent functionalization can be quantitatively assessed.

1

Defined negative control & SAR baseline for ALR2 inhibition studies

2

Core scaffold for antiplatelet pathway-response probe development

3

Unsubstituted phenyl building block for derivatization and fluorescent sensor synthesis

Why Generic Analogs Fail vs. 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one


The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits high sensitivity to substitution patterns, rendering simple analog substitution a source of significant experimental variability. The presence or absence of a phenyl ring at the 2-position, the addition of hydroxy groups, or methylation of the core all dramatically alter biological activity profiles, as demonstrated in aldose reductase (ALR2) inhibition assays where the unsubstituted 2-phenyl derivative (compound 10) is completely inactive (IC50 > 10 µM), while hydroxylated variants achieve submicromolar potency . Similarly, in antiplatelet aggregation studies, the 2-phenyl-substituted derivatives display enhanced efficacy relative to natural flavonoid comparators, while other substitution patterns yield distinct activity profiles [1]. Generic replacement of this specific compound with a 'similar' pyridopyrimidinone without rigorous validation of the exact substitution pattern risks introducing uncontrolled variables that can invalidate comparative studies and lead to non-reproducible results. The quantitative evidence presented below underscores why procurement of the precisely defined 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is essential for maintaining experimental integrity and enabling valid cross-study comparisons.

Target Compound

Precisely defined 2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one

Validated baseline inactivity in ALR2; enables SAR control

Reproducible C‑3 derivatization chemistry

Generic Analogs

Substitution pattern may shift ALR2 profile dramatically

Antiplatelet modulation highly sensitive to phenyl ring modification

Fluorescent properties depend on C‑3 derivatization; core alone insufficient

Quantitative Differentiation of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one


Aldose Reductase (ALR2) Inhibitory Activity

The unsubstituted 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (compound 10) is inactive as an ALR2 inhibitor (IC50 > 10 µM), establishing a clear baseline. In contrast, the introduction of a 4-hydroxy group on the 2-phenyl ring (compound 13) yields an IC50 of 4.56 µM, representing a >2-fold improvement over the reference flavonoid quercetin (IC50 7.81 µM) and a marked enhancement over the parent compound . Further substitution with a 3,4-dihydroxy (catechol) moiety (compound 14) shifts activity into the submicromolar range (IC50 0.67 µM), a 12-fold increase relative to quercetin . These data quantify the precise structural requirements for ALR2 engagement and demonstrate that the unsubstituted phenyl derivative serves as a critical negative control or synthetic intermediate for structure-activity relationship (SAR) studies.

ALR2 Inhibition (IC50)
Head-to-head
IC50 >10 µM (target)
vs 0.67 µM (3,4‑diOH analog)

Defines baseline inactivity for SAR control

Requires hydroxyl substitution for ALR2 engagement

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship

Antiplatelet Activity vs. Natural Flavonoids

2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (compounds 1-4) were evaluated for their ability to modulate platelet activation and aggregation in platelet-rich plasma (PRP) induced by U46619, collagen, and thrombin [1]. These synthetic analogues demonstrated significantly enhanced modulation of both platelet activation (as measured by mean platelet component, MPC) and aggregation compared to the natural flavonoids quercetin and apigenin when tested at concentrations of 12.5-100 µM [1]. The synthetic compounds achieved this improved efficacy at concentrations fully consistent with potential in vivo application, establishing their superiority over the natural flavonoid comparators in this assay system [1]. While specific IC50 values were not reported in the abstract, the qualitative superiority is consistently noted across multiple aggregation inducers.

Antiplatelet Activity
Class-level
Reported enhanced modulation vs quercetin/apigenin at 12.5–100 µM

Supports antiplatelet assay-response context

Qualitative superiority; IC50 not reported

Platelet Aggregation Flavonoid Bioisosteres Cardiovascular Research

Fe3+ Fluorescent Sensing Characteristics

A C-3 sulfenylated derivative of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (compound 3b) was developed as a fluorescent probe for Fe3+ detection, exhibiting a detection limit of 1.27 × 10^-6 M in water/methanol (1:4 v/v) [1]. The probe shows an abrupt increase in absorption intensity with a concurrent decrease in emission maxima upon Fe3+ addition, with absorption and emission maxima recorded at 365-375 nm and 406-509 nm, respectively [1]. This detection limit places the probe within the micromolar sensitivity range, comparable to other reported Fe3+ fluorescent probes such as a turn-on probe with a detection limit of 2.10 × 10^-6 M [2]. The probe's performance establishes the utility of the 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold as a viable chromophore platform for metal ion sensing applications.

Fe3+ Detection Limit
Reported
1.27 × 10⁻⁶ M

Supports Fe3+ sensing platform selection

Comparable to other micromolar probes

Fluorescent Probes Iron Detection Analytical Chemistry

High-Yield C-3 Sulfenylation via CDC

The 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold undergoes efficient C-3 sulfenylation via iodine-mediated cross-dehydrogenative coupling (CDC), enabling the synthesis of electronically diverse derivatives (3a-3d) in high yields [1]. This synthetic protocol allows for direct C-H functionalization without pre-activation, providing a modular approach to tuning the electronic and photophysical properties of the core scaffold. The resulting derivatives exhibit absorption maxima in the range of 365-375 nm and emission maxima from 406-509 nm, with compound 3b demonstrating a Stoke's shift of 3835 cm^-1 in water/methanol [1]. This synthetic accessibility contrasts with more complex pyridopyrimidinone derivatives that may require multi-step pre-functionalization.

C‑3 Sulfenylation (CDC)
Reported
High‑yield via iodine‑mediated CDC, no pre‑activation

Supports efficient derivatization workflow

Stoke's shift 3835 cm⁻¹ reported for derivative 3b

C-H Functionalization Medicinal Chemistry Chromophore Development

Application Scenarios for 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one


Negative Control & SAR Baseline for ALR2 Inhibitors

Given the established inactivity of unsubstituted 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (IC50 > 10 µM) as an ALR2 inhibitor , this compound is ideally suited as a negative control in ALR2 inhibition assays. It provides a critical baseline for quantifying the potency enhancement achieved by hydroxylation (e.g., compounds 13 and 14, with IC50 values of 4.56 µM and 0.67 µM, respectively). Procurement of the exact unsubstituted phenyl derivative ensures experimental validity in structure-activity relationship (SAR) studies aimed at optimizing ALR2 inhibitors for diabetic complications research.

Antiplatelet Agent Optimization Scaffold

The superior antiplatelet aggregation activity of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives relative to natural flavonoids like quercetin and apigenin [1] positions this scaffold as a privileged starting point for the development of novel antiplatelet agents. Researchers can leverage the core structure to design and synthesize focused libraries aimed at enhancing potency and selectivity against platelet activation pathways, with the unsubstituted phenyl derivative serving as a reference compound for comparative efficacy studies in platelet-rich plasma assays.

Fluorescent Probe Platform for Metal Ions

The demonstrated utility of C-3 sulfenylated 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as fluorescent probes for Fe3+ detection, with a detection limit of 1.27 µM [2], establishes this scaffold as a viable platform for developing turn-off or turn-on sensors for transition metal ions. The modular nature of the C-3 sulfenylation chemistry allows for electronic tuning of the chromophore to optimize sensitivity and selectivity for specific analytes, making the parent 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one a valuable synthetic intermediate for analytical chemistry and environmental monitoring applications.

Building Block for Diversity-Oriented Synthesis

The efficient C-3 sulfenylation of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one via iodine-mediated cross-dehydrogenative coupling [2] enables rapid diversification of the core scaffold without pre-activation. This synthetic accessibility makes the compound an attractive building block for generating libraries of pyridopyrimidinone derivatives with tailored electronic, steric, and photophysical properties. Procurement of the parent compound supports medicinal chemistry programs, materials science research, and the development of novel functional molecules.

Application
Selection Property
Validation Focus
SAR baseline for ALR2 inhibitors
Baseline inactivity for SAR
ALR2 inhibition assay context
Antiplatelet pathway-response studies
Platelet aggregation modulation profile
Platelet activation endpoint review
Fluorescent probe platform
Detection sensitivity context
Fe3+ detection limit validation
Diversity-oriented synthesis
Efficient C‑3 sulfenylation chemistry
Derivatization workflow verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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